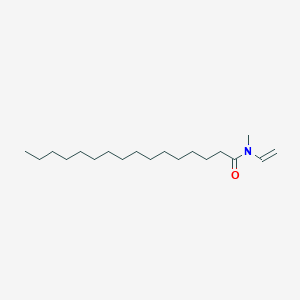
N-Ethenyl-N-methylhexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethenyl-N-methylhexadecanamide is an organic compound with the molecular formula C19H37NO It is a derivative of hexadecanamide, where the amide nitrogen is substituted with an ethenyl (vinyl) and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methylhexadecanamide can be synthesized through a multi-step process involving the following key steps:
Preparation of Hexadecanamide: Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.
N-Methylation: The hexadecanamide is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Vinylation: The N-methylhexadecanamide is then reacted with acetylene or a vinyl halide in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethenyl-N-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or alkenes.
Aplicaciones Científicas De Investigación
N-Ethenyl-N-methylhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N-Ethenyl-N-methylhexadecanamide involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylhexadecanamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
N-Ethenylhexadecanamide: Lacks the methyl group, which can affect its solubility and reactivity.
Hexadecanamide: The parent compound, which lacks both the ethenyl and methyl groups.
Uniqueness
N-Ethenyl-N-methylhexadecanamide is unique due to the presence of both the ethenyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields.
Propiedades
Número CAS |
91601-16-0 |
|---|---|
Fórmula molecular |
C19H37NO |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
N-ethenyl-N-methylhexadecanamide |
InChI |
InChI=1S/C19H37NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(3)5-2/h5H,2,4,6-18H2,1,3H3 |
Clave InChI |
CJTSTHGQLOLXER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




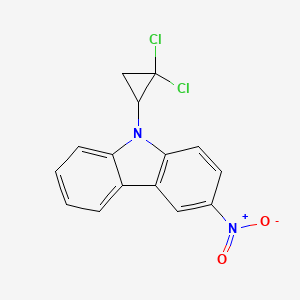

![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
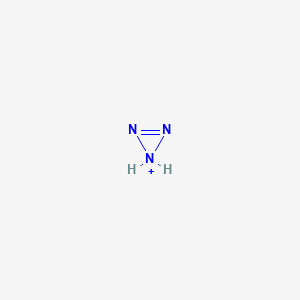
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)

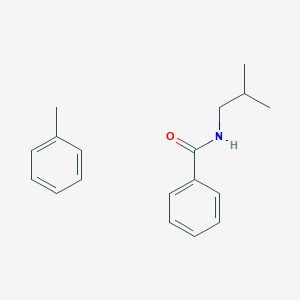
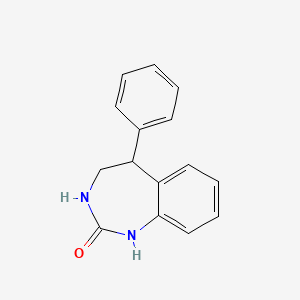
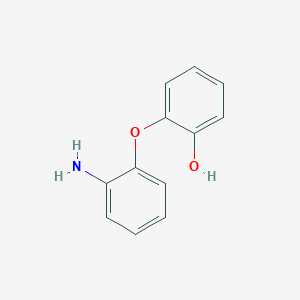
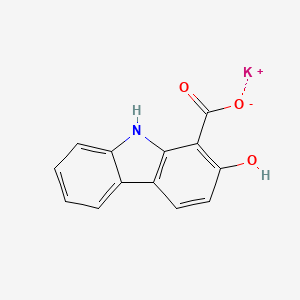
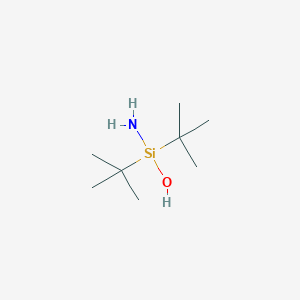
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
